molecular formula C19H21NO B12860809 3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]

3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Katalognummer: B12860809
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: GLZZQJRTQUQFIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound characterized by a spiro linkage between an isobenzofuran and a piperidine ring. This compound is notable for its unique structure, which imparts specific chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. One common method includes the use of benzyl halides as starting materials, which react with isobenzofuran in the presence of a base to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-benzyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific spiro linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C19H21NO

Molekulargewicht

279.4 g/mol

IUPAC-Name

1-benzylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C19H21NO/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-18)10-12-20-13-11-19/h1-9,18,20H,10-14H2

InChI-Schlüssel

GLZZQJRTQUQFIV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.